molecular formula C22H22N2O2S B3756579 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)acrylamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)acrylamide

Cat. No.: B3756579
M. Wt: 378.5 g/mol
InChI Key: LCPUVHCXXIEXKH-MDWZMJQESA-N
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Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)acrylamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of organic reactions involving acylation, alkylation, and cyclization . The starting materials often include phenylacetic acid derivatives and various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new drugs based on thiazole derivatives .

Properties

IUPAC Name

(E)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-3-14-26-19-11-6-17(7-12-19)8-13-21(25)24-22-23-20(15-27-22)18-9-4-16(2)5-10-18/h4-13,15H,3,14H2,1-2H3,(H,23,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUVHCXXIEXKH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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